An In-Depth Technical Guide to 2-Chloro-4-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-4-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Intermediate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of potent and selective therapeutics. The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is one such "privileged structure".[1] Its rigid conformation and multiple points for functionalization allow it to serve as a versatile scaffold for engaging a wide array of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for conditions ranging from cancer to hypertension.[1]
Within this important class of compounds, 2-Chloro-4-methoxyquinazoline (CAS 77767-98-7) serves as a pivotal intermediate. Its strategic arrangement of a reactive chloro group at the C2 position and a stable methoxy group at the C4 position makes it an ideal building block for synthesizing complex, biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its chemical properties, validated synthesis protocols, characteristic reactivity, and its crucial role in modern drug development workflows.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and research. While extensive experimental data for 2-Chloro-4-methoxyquinazoline is not widely published, the following table summarizes its known attributes and predicted characteristics based on established chemical principles and data from closely related analogues.
Table 1: Physicochemical Properties of 2-Chloro-4-methoxyquinazoline
| Property | Value | Source(s) |
| CAS Number | 77767-98-7 | [2] |
| Molecular Formula | C₉H₇ClN₂O | [3] |
| Molecular Weight | 194.62 g/mol | [3] |
| Appearance | Solid (predicted/supplier data) | |
| Purity | Typically ≥97% (commercial grade) | |
| Melting Point | Data not found in published literature | |
| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF | |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | |
| SMILES | COC1=NC(=NC2=CC=CC=C21)Cl | [3] |
| InChIKey | CIAADIPJOLLZFK-UHFFFAOYSA-N | [3] |
Spectral Characterization Profile (Expected)
While a definitive, published spectrum for this specific molecule is elusive, a competent synthetic chemist can predict the key features based on its structure and data from analogous compounds, such as 2-aryl-4-methoxyquinazolines.[4]
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¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methoxy (-OCH₃) protons at approximately δ 4.2-4.3 ppm . The four aromatic protons on the fused benzene ring would appear as a complex series of multiplets in the range of δ 7.5-8.5 ppm .
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¹³C NMR: The carbon spectrum will be characterized by a signal for the methoxy carbon around δ 54-55 ppm . The aromatic and heterocyclic carbons will appear in the typical downfield region of δ 115-168 ppm .
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Mass Spectrometry (MS): In an ESI-MS experiment, the compound would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 195.03 , exhibiting a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak at m/z 197.03 with approximately one-third the intensity of the M peak).[3]
Synthesis and Purification
The synthesis of 2-Chloro-4-methoxyquinazoline is a well-established process in heterocyclic chemistry, typically proceeding through a two-step sequence from a readily available precursor. The causality behind this workflow is the differential reactivity of the two chlorine atoms in the key 2,4-dichloroquinazoline intermediate.
Experimental Protocol: Synthesis of 2-Chloro-4-methoxyquinazoline
This protocol is a self-validating system, where the success of each step is confirmed before proceeding. It is based on established methodologies for the synthesis of chloroquinazolines and their subsequent functionalization.[1]
Part A: Synthesis of 2,4-Dichloroquinazoline Intermediate
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Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add quinazoline-2,4(1H,3H)-dione (10.0 g, 61.7 mmol).
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Chlorination: Carefully add phosphorus oxychloride (POCl₃, 60 mL, 645 mmol) to the flask.
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Expertise & Experience: POCl₃ serves as both the chlorinating agent and the solvent. An excess is used to ensure the reaction goes to completion. A catalytic amount of N,N-dimethylaniline (0.5 mL) can be added to accelerate the reaction, though it often proceeds well without it.
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Reaction: Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-5 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed. The solution should become clear and homogenous.
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Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
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Trustworthiness: This step quenches the excess POCl₃. It is highly exothermic and must be performed slowly in a well-ventilated fume hood to control the release of HCl gas. A precipitate of the product will form.
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Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
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Purification: Dry the crude solid under vacuum. The resulting 2,4-dichloroquinazoline is often of sufficient purity (>95%) for the next step. If needed, it can be recrystallized from ethanol.
Part B: Regioselective Synthesis of 2-Chloro-4-methoxyquinazoline
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Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) by carefully dissolving sodium metal (1.56 g, 67.8 mmol) in anhydrous methanol (80 mL) under an inert atmosphere (N₂ or Argon).
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Expertise & Experience: Using freshly prepared sodium methoxide is crucial for high yield, as the commercial solution can degrade. The reaction is exothermic.
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Reaction: To the cooled sodium methoxide solution, add a solution of 2,4-dichloroquinazoline (12.3 g, 61.7 mmol) in anhydrous THF (40 mL) dropwise at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC. The product will have a different Rf value than the starting dichloro-compound. The key to selectivity is using only a slight excess of the nucleophile and maintaining a low temperature, as this favors substitution at the more reactive C4 position.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add 100 mL of cold water to the residue. A solid precipitate will form.
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Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-Chloro-4-methoxyquinazoline can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield a pure solid product.
Chemical Reactivity and Mechanistic Insights
The chemistry of 2-Chloro-4-methoxyquinazoline is dominated by the reactivity of the C2-chloro substituent. This reactivity is best understood in the context of its precursor, 2,4-dichloroquinazoline, where the C4 position is markedly more susceptible to nucleophilic aromatic substitution (SₙAr).
DFT calculations and experimental evidence confirm that the carbon atom at the C4 position has a higher LUMO coefficient, making it more electrophilic and thus more prone to nucleophilic attack than the C2 carbon. This electronic disparity allows for highly regioselective reactions. Once the C4 position is occupied by the methoxy group, the remaining C2-chloro group becomes the primary site for further functionalization.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This reaction pathway allows for the introduction of a wide variety of substituents at the C2 position, most notably substituted anilines.
Application in Drug Development: A Gateway to Kinase Inhibitors
2-Chloro-4-methoxyquinazoline is not an end product but a high-value starting material for the synthesis of pharmacologically active compounds. Its primary application is in the construction of 4-anilinoquinazoline derivatives, a class of molecules that has proven exceptionally effective as tyrosine kinase inhibitors (TKIs).
Many cancers are driven by the aberrant signaling of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a perfect mimic of the adenine region of ATP, allowing it to sit in the kinase's ATP-binding pocket and block its function, thereby halting the downstream signaling that leads to cell proliferation.
Workflow Example: Synthesis of an Erlotinib Analogue
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Core Synthesis: 2-Chloro-4-methoxyquinazoline is coupled with a functionalized aniline, such as 3-ethynyl-4-fluoroaniline, via a nucleophilic aromatic substitution reaction. This is typically carried out in a solvent like isopropanol or DMF at elevated temperatures.
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Demethylation: The 4-methoxy group, which served to protect and direct the initial substitution, can be cleaved if a free hydroxyl group is desired in the final product. This is often accomplished using strong Lewis acids like BBr₃.
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Final Functionalization: The ethynyl group on the aniline moiety can be further elaborated to introduce solubilizing groups or other functionalities to fine-tune the compound's pharmacokinetic properties.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective drug candidates.
Safety and Handling
As a chlorinated heterocyclic compound, 2-Chloro-4-methoxyquinazoline requires careful handling. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, data from structurally similar compounds like 2-chloro-4-methylquinazoline provide essential guidance.[5]
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Hazard Classification (Expected):
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Harmful if swallowed (Acute Toxicity, Oral)
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Causes skin irritation
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Causes serious eye irritation
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May cause respiratory irritation
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Handling Precautions:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.
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References
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Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Supporting Information for [Title of the article]. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from a relevant RSC publication's supporting information.
- Supplementary Information for [Title of the article]. (n.d.). [Journal Source]. Retrieved January 2, 2026, from a relevant publication's supplementary data. (Note: A generic placeholder as the direct link is not available).
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2-chloro-4-methoxyquinazoline (C9H7ClN2O). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
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El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]
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The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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2-Chloro-4-methoxyquinoline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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2-Chloro-4-methoxy-7-nitroquinazoline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Chemical structure (A) and 2D-HSQC NMR spectrum (B) of... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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2-Chloro-4-methylquinazoline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
